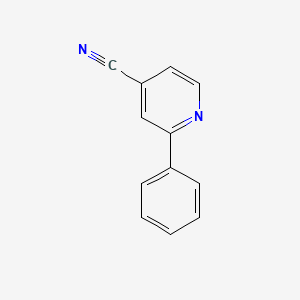

2-Phenylisonicotinonitrile

Description

Properties

IUPAC Name |

2-phenylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEVXBMHURSJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345134 | |

| Record name | 2-Phenylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33744-17-1 | |

| Record name | 2-Phenylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Phenylisonicotinonitrile (CAS: 33744-17-1)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

2-Phenylisonicotinonitrile, with the CAS number 33744-17-1, is a heterocyclic compound featuring a phenyl group attached to a pyridine ring at the 2-position and a nitrile group at the 4-position.[1] This unique arrangement of a phenyl ring, a pyridine core, and a cyano group imparts it with versatile chemical reactivity and significant biological potential, making it a molecule of high interest in medicinal chemistry and materials science.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 33744-17-1 | [1] |

| Molecular Formula | C₁₂H₈N₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| Melting Point | 78 - 80 °C | |

| Boiling Point | 325.1 °C at 760 mmHg | |

| Density | 1.17 g/cm³ | |

| Appearance | Solid | |

| InChI Key | VXEVXBMHURSJRW-UHFFFAOYSA-N | [1] |

| SMILES | N#CC1=CC=NC(C2=CC=CC=C2)=C1 |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The expected characteristic spectral features are summarized below.

| Spectroscopic Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | A strong, sharp absorption band is expected in the region of 2200-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic protons are expected to appear in the chemical shift range of δ 7.0-8.9 ppm. The protons on the pyridine ring are generally deshielded and appear at higher chemical shifts compared to the phenyl ring protons due to the electron-withdrawing nature of the nitrogen atom. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The nitrile carbon is expected to have a characteristic chemical shift around δ 118 ppm. The aromatic carbons will span a wider range in the downfield region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 180, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns may include the loss of the nitrile group (CN), resulting in a fragment at m/z 153, and the formation of other smaller fragments.[1] |

Synthesis and Reactivity

This compound can be synthesized through various organic reactions, with cross-coupling methods being particularly prevalent for the formation of the biaryl (phenyl-pyridine) bond.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds. A plausible and detailed experimental protocol for the synthesis of this compound from 2-chloro-4-cyanopyridine and phenylboronic acid is outlined below. This protocol is based on established methods for similar Suzuki-Miyaura reactions involving pyridyl halides.

Reaction Scheme:

Materials:

-

2-chloro-4-cyanopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

Nitrogen gas

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-cyanopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), and toluene.

-

Degassing: Degas the solution by bubbling nitrogen gas through it for 15-20 minutes.

-

Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.06 equivalents), and the 2M aqueous sodium carbonate solution (2.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate solvent system. The reaction is typically complete within 1-2 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield pure this compound as a solid.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the nitrile group and the phenyl-pyridine scaffold.

-

Nitrile Group: The electron-withdrawing nature of the cyano group makes the carbon atom susceptible to nucleophilic attack. This allows for the conversion of the nitrile to other functional groups such as carboxylic acids, amides, or tetrazoles, providing a handle for further derivatization.

-

Aromatic Rings: The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions, although the pyridine ring is generally less reactive towards electrophiles than the phenyl ring due to the electron-withdrawing effect of the nitrogen atom.

Biological Activity and Potential Applications

This compound and its derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities.[1]

Anticancer and Cytotoxic Potential

Research has indicated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[1] While the precise mechanism of action for this compound is not yet fully elucidated, related pyridine-containing compounds are known to induce apoptosis and cell cycle arrest in cancer cells.

Potential Signaling Pathway Involvement:

Based on the known mechanisms of similar heterocyclic anticancer agents, it is plausible that this compound could exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to the induction of apoptosis.

Other Potential Applications

-

Antimicrobial Agents: Derivatives of this compound have demonstrated activity against various bacterial strains, indicating their potential for development as new antimicrobial drugs.[1]

-

Enzyme Inhibition: The structural features of this compound make it a candidate for the design of specific enzyme inhibitors, which could be valuable for treating a range of diseases.[1]

-

Agrochemicals: Some derivatives have shown efficacy in pest control, suggesting a potential application in the agricultural sector.[1]

-

Materials Science: The conjugated π-system and the presence of heteroatoms in this compound make it an interesting building block for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[1]

Experimental Workflows

Synthesis Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile heterocyclic compound with a promising future in both medicinal chemistry and materials science. Its straightforward synthesis via established cross-coupling methodologies, coupled with its diverse biological activities, makes it an attractive scaffold for further investigation and development. Future research should focus on elucidating the precise mechanisms of its biological action to fully realize its therapeutic potential and on exploring its properties for novel material applications.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Phenylisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 2-phenylisonicotinonitrile. The document synthesizes spectroscopic data and computational studies to offer insights into the three-dimensional arrangement of this molecule, which is of significant interest in medicinal chemistry and materials science.

Molecular Structure and Identification

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a nitrile group at the 4-position.[1] Its molecular formula is C₁₂H₈N₂.[1] The unique arrangement of a phenyl ring and a nitrile group on the pyridine core imparts specific chemical reactivity and potential for biological activity.[1]

Table 1: General Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.21 g/mol |

| IUPAC Name | 2-phenylpyridine-4-carbonitrile |

| CAS Number | 33744-17-1 |

Spectroscopic Characterization

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1]

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| FTIR Spectroscopy | Strong, sharp absorption band at 2200-2260 cm⁻¹ | Characteristic C≡N (nitrile) stretch |

| Aromatic C-H stretching | Aromatic rings present | |

| ¹H NMR Spectroscopy | Signals in the δ 7.0-8.9 ppm range | Aromatic protons. Pyridine protons are typically at higher chemical shifts. |

| ¹³C NMR Spectroscopy | Distinct signals for quaternary carbons | Carbon bearing the phenyl group and the carbon of the nitrile group |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 180 | Confirms the molecular formula C₁₂H₈N₂[1] |

| Fragmentation patterns | Loss of the nitrile group (m/z 153) and formation of tropylium-like ions (m/z 126)[1] |

Experimental Protocols

Generic Protocol for Spectroscopic Analysis:

-

Sample Preparation: A small amount of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis or prepared as a KBr pellet or in a suitable solvent for FTIR analysis. For mass spectrometry, the sample is introduced into the ion source, often after dissolution in a volatile solvent.

-

FTIR Spectroscopy: The sample is analyzed using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. The resulting spectrum of transmittance or absorbance versus wavenumber is recorded.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

-

Mass Spectrometry: The sample is ionized (e.g., by electron impact or electrospray ionization) and the mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer.

Conformational Analysis

The key conformational feature of this compound is the degree of twist between the phenyl and pyridine rings. This is defined by the dihedral (or torsional) angle around the C-C single bond connecting the two rings. The conformation is a delicate balance between two opposing factors:

-

π-Conjugation: Favors a planar arrangement to maximize the overlap of the π-orbitals of the two aromatic rings.

-

Steric Hindrance: Repulsion between the hydrogen atoms on the adjacent carbons of the two rings favors a twisted, non-planar conformation.

While specific experimental crystallographic data for this compound is limited, computational studies on the closely related parent molecule, 2-phenylpyridine, provide significant insights into its conformational preferences.[1]

Computational Insights into Conformation

Density Functional Theory (DFT) calculations have been employed to determine the most stable conformation of 2-phenylpyridine.[2][3][4][5][6] These studies indicate that the molecule adopts a non-planar (twisted) conformation in its ground state. The presence of the nitrile group at the 4-position of the pyridine ring is not expected to significantly alter the steric interactions that govern this torsional angle.

Table 3: Calculated Conformational Data for 2-Phenylpyridine (as an analogue for this compound)

| Parameter | Value | Method | Reference |

| Equilibrium Dihedral Angle | ~21° | DFT | [3][5][6] |

| Rotational Energy Barrier | ~1 kcal/mol | DFT | [3] |

The rotational energy barrier is the energy required to achieve a coplanar structure, which represents the transition state for the rotation of the aryl-hetaryl bond.[3]

Caption: Potential energy surface for the rotation of the phenyl-pyridine bond.

Workflow for Computational Conformational Analysis

The process of determining the conformational preferences of a molecule like this compound using computational methods typically follows a structured workflow.

Caption: Workflow for computational conformational analysis.

Crystal Structure and Intermolecular Interactions

While a definitive crystal structure for this compound has not been widely reported, analysis of structurally related nicotinonitrile derivatives can provide valuable insights into the expected crystal packing and intermolecular interactions.[1] Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.

For related nicotinonitrile derivatives, Hirshfeld surface analysis reveals that crystal packing is governed by a combination of weak non-covalent interactions.[1]

Table 4: Typical Intermolecular Contacts in Nicotinonitrile Derivatives from Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |

| H···H Contacts | 40-45% | van der Waals interactions between hydrogen atoms |

| C···H/H···C Contacts | 13-17% | Weak C-H···π interactions |

| π-π Stacking | 7-9% | Interactions between aromatic rings |

digraph "Crystal_Packing_Logic" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];"Molecule" [label="Molecular Conformation\n(Dihedral Angle)"]; "Interactions" [label="Intermolecular Forces\n(H-bonds, π-stacking, van der Waals)"]; "Packing" [label="Crystal Packing\n(Lattice Arrangement)"]; "Properties" [label="Macroscopic Properties\n(Melting Point, Solubility)"];

"Molecule" -> "Interactions"; "Interactions" -> "Packing"; "Packing" -> "Properties"; }

Caption: Influence of intermolecular forces on crystal structure.

Conclusion

The molecular structure of this compound is well-defined by spectroscopic methods. Its conformation is characterized by a twisted arrangement of the phenyl and pyridine rings, with a dihedral angle of approximately 21°, as inferred from computational studies on analogous compounds. This non-planar structure arises from a compromise between stabilizing π-conjugation and destabilizing steric hindrance. The understanding of this three-dimensional structure and the nature of intermolecular interactions is crucial for rational drug design and the development of new materials, as these factors govern molecular recognition and solid-state properties. Future experimental work, particularly single-crystal X-ray diffraction, would be invaluable in precisely determining the solid-state conformation and validating the computational models presented here.

References

physical and chemical properties of 2-Phenylisonicotinonitrile

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Phenylisonicotinonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound, also known as 2-phenylpyridine-4-carbonitrile, is a solid, aromatic compound.[1] Its core structure consists of a pyridine ring substituted with a phenyl group at the 2-position and a nitrile group at the 4-position.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 33744-17-1 | [1] |

| Molecular Formula | C₁₂H₈N₂ | [1] |

| Molecular Weight | 180.21 g/mol | |

| Melting Point | 78 - 80 °C | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| InChI Key | VXEVXBMHURSJRW-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Characteristics |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.9 ppm. |

| ¹³C NMR | The nitrile carbon signal is observed around δ 118 ppm, with aromatic carbons spanning δ 115-160 ppm. |

| FTIR | A strong, sharp absorption band for the nitrile (C≡N) stretch is present in the 2200-2260 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 180. |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-chloroisonicotinonitrile and phenylboronic acid.

Materials:

-

2-chloroisonicotinonitrile

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 2-chloroisonicotinonitrile (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and triphenylphosphine (0.08 mmol).

-

Add palladium(II) acetate (0.02 mmol) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

-

Add degassed toluene (10 mL) and degassed water (2 mL) to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the phenyl and cyano-substituted pyridine ring. The pyridine nitrogen makes the ring electron-deficient, rendering the positions ortho and para to it (positions 3, 5, and the carbon of the nitrile group) susceptible to nucleophilic attack.[2][3][4]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a general method for the nucleophilic substitution on an activated pyridine ring, which can be adapted for this compound.

Materials:

-

This compound

-

Nucleophile (e.g., sodium methoxide, piperidine)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the nucleophile (1.1 mmol) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding the quenching solution (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent in vacuo.

-

Purify the residue by an appropriate method (e.g., crystallization or column chromatography) to obtain the substituted product.

Biological and Pharmacological Relevance

Derivatives of cyanopyridine and phenylpyridine have demonstrated a range of biological activities, suggesting the potential of this compound as a scaffold for drug discovery.[5][6][7][8][9][10][11][12][13][14]

Anticancer Potential

Studies on related phenyl-substituted nitrogen heterocycles have indicated potential anticancer activity.[6][9][12][13][14] The proposed mechanisms often involve the inhibition of kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Disruption of these pathways can lead to apoptosis (programmed cell death) in cancer cells.

References

- 1. 2-phenylpyridine-4-carbonitrile | 33744-17-1 [sigmaaldrich.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. science24.com [science24.com]

The Discovery and History of 2-Phenylisonicotinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylisonicotinonitrile, a heterocyclic compound with the molecular formula C₁₂H₈N₂, has garnered interest in various scientific fields due to its versatile chemical nature and potential applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It also summarizes its known biological activities and potential therapeutic applications, presenting quantitative data in structured tables and detailing experimental methodologies.

Introduction

This compound is a derivative of isonicotinonitrile, which is a form of pyridine with a nitrile group at the 4-position. The addition of a phenyl group at the 2-position of the pyridine ring distinguishes this molecule and contributes to its unique chemical and biological properties. The presence of the aromatic phenyl ring and the reactive nitrile group makes it a valuable scaffold in medicinal chemistry and material science. This document aims to consolidate the available scientific knowledge on this compound, providing a detailed resource for researchers.

Discovery and History

The initial synthesis and characterization of this compound, referred to as 2-phenyl-4-cyanopyridine in the original literature, was first reported in 1947 by H. L. Bradlow and C. A. Vanderwerf. Their work, published in The Journal of Organic Chemistry, focused on the synthesis of 2-phenyl-4-substituted pyridines. The discovery was part of broader research into the chemistry of pyridine derivatives, which were gaining importance as potential pharmaceuticals and chemical intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 85-87 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents |

Synthesis

Original Synthesis by Bradlow and Vanderwerf (1947)

The first reported synthesis of this compound involved the diazotization of 4-amino-2-phenylpyridine followed by a Sandmeyer reaction.

Experimental Protocol:

-

Step 1: Diazotization of 4-amino-2-phenylpyridine: A solution of 4-amino-2-phenylpyridine in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C.

-

Step 2: Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of cuprous cyanide and potassium cyanide in water, which has been heated to 60-70 °C. The mixture is then heated on a steam bath for 30 minutes.

-

Step 3: Isolation and Purification: The reaction mixture is made alkaline with ammonia and steam distilled. The solid product in the distillate is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol or petroleum ether.

A general workflow for this synthesis is depicted in the following diagram:

Caption: Original synthesis workflow of this compound.

Modern Synthetic Approaches

More contemporary methods for the synthesis of this compound and its derivatives include:

-

Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a phenyl-containing organometallic reagent and a haloisonicotinonitrile derivative.

-

Cyclization Reactions: Condensation and cyclization of a phenyl-substituted precursor with a suitable three-carbon building block.[1]

-

Multi-component Reactions: One-pot reactions involving a combination of aldehydes, malononitrile, and amines.[1]

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. A summary of expected and reported data is provided in Table 2.

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.9 ppm. |

| ¹³C NMR | Signals corresponding to the phenyl and pyridine rings, and the nitrile carbon. |

| Infrared (IR) | Characteristic C≡N stretching vibration around 2230 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 180. |

Biological Activities and Potential Applications

Research has indicated that this compound and its derivatives possess a range of biological activities, making them interesting candidates for drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.[1] The specific mechanisms of action are still under investigation, but may involve the inhibition of key enzymes or disruption of cellular signaling pathways.

Antimicrobial Activity

Several derivatives have shown promising activity against various bacterial strains.[1] The nitrile group and the overall molecular structure are believed to play a crucial role in their antimicrobial efficacy.

Enzyme Inhibition

Some studies suggest that these compounds can act as inhibitors for certain enzymes, which could be a basis for their therapeutic potential.[1] The specific enzymes targeted and the nature of the inhibition (e.g., competitive, non-competitive) are areas of active research.

Signaling Pathways

Currently, there is limited specific information in the public domain detailing the precise signaling pathways that are modulated by this compound. The investigation of its biological activity is an ongoing area of research. As a hypothetical example, if a derivative were found to inhibit a specific kinase, a signaling pathway diagram could be constructed as follows:

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound is a molecule with a rich, albeit not extensively documented, history. Since its initial synthesis in 1947, it has emerged as a versatile scaffold for the development of new compounds with potential applications in medicine and material science. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in greater detail. This guide provides a solid foundation for researchers and scientists interested in contributing to the understanding and application of this intriguing heterocyclic compound.

References

An In-depth Technical Guide to 2-Phenylisonicotinonitrile: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylisonicotinonitrile and its structural analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this class of compounds. Particular emphasis is placed on their potential as anticancer and antimicrobial agents. Detailed experimental protocols for key biological assays are provided, and quantitative structure-activity relationship data is presented in a clear, tabular format. Furthermore, this guide illustrates the known and proposed mechanisms of action, including relevant signaling pathways, through detailed diagrams to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] Isonicotinonitrile, a pyridine derivative with a nitrile group at the 4-position, and its analogs have garnered significant interest due to their diverse biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] The introduction of a phenyl group at the 2-position of the isonicotinonitrile core, to form this compound, creates a molecule with enhanced lipophilicity and opportunities for further structural modifications, making it an attractive starting point for the development of novel therapeutic agents.

This guide will delve into the chemical synthesis of this compound and its derivatives, explore their significant biological activities with a focus on anticancer and antimicrobial applications, and provide detailed experimental methodologies for their evaluation.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be achieved through several strategic approaches, primarily involving the construction of the substituted pyridine ring or modification of a pre-existing isonicotinonitrile scaffold.

Synthesis of the Core Scaffold

A common and effective method for the synthesis of the this compound core is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound.

General Synthetic Scheme via Suzuki-Miyaura Coupling:

Figure 1. General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Synthesis of Analogs and Derivatives

Structural analogs and derivatives can be synthesized by employing substituted phenylboronic acids in the Suzuki coupling or by further modification of the this compound core. For instance, the Knoevenagel condensation is a widely used method for synthesizing 2-phenylacrylonitrile derivatives, which are structurally similar to the core compound.[6][7]

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound and its analogs have demonstrated significant potential in various therapeutic areas. The following sections summarize their key biological activities and available quantitative data.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of compounds structurally related to this compound. The primary mechanism of action for many of these analogs is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7][8]

Table 1: Anticancer Activity of 2-Phenylacrylonitrile and Terpyridine Derivatives

| Compound ID | Structure/Class | Cancer Cell Line | IC50 (nM) | Reference |

| 1g2a | 2-Phenylacrylonitrile derivative | HCT116 | 5.9 | [6][7][8] |

| BEL-7402 | 7.8 | [6][7][8] | ||

| L | 4'-(1-decyl-2,3-triazol-4-yl)phenyl-2,2':6',2″-terpyridine | MCF-7 | 40 | [9] |

| 5 | 4-Fluorophenyl dihydroxy pironetin analog | OVCAR5 | 16.5 | [10] |

| A2780 | 29.7 | [10] |

IC50: The half maximal inhibitory concentration.

Antimicrobial Activity

The pyridine and isonicotinonitrile moieties are present in various compounds with established antimicrobial properties.[1][2][11][12][13][14][15] Analogs of this compound have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Pyridine and Isonicotinonitrile Derivatives

| Compound ID | Structure/Class | Microorganism | MIC (µg/mL) | Reference |

| 3d | 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Staphylococcus aureus | 4 | [11] |

| 7b | 2-Oxonicotinonitrile derivative | Bacillus subtilis | - (23 mm inhibition zone) | [16] |

| IIh | 2-amino-4, 6- substituted diphenylpyridine-3-carbonitrile | Escherichia coli | - (Significant activity) | [17] |

| IId | 2-amino-4, 6- substituted diphenylpyridine-3-carbonitrile | Staphylococcus aureus | - (Good activity) | [17] |

MIC: Minimum Inhibitory Concentration.

Mechanism of Action and Signaling Pathways

The biological effects of this compound analogs are mediated through various mechanisms, with tubulin polymerization inhibition being a key pathway for their anticancer effects.

Tubulin Polymerization Inhibition

Several 2-phenylacrylonitrile derivatives, structurally analogous to this compound, have been shown to inhibit the polymerization of tubulin into microtubules.[6][7][8] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in cancer cells.

Figure 2. Proposed mechanism of action for anticancer this compound analogs via tubulin polymerization inhibition.

Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors.[9][18][19] Some thieno[3,2-b]pyridine-6-carbonitrile derivatives, which share structural similarities with this compound, have been identified as potent inhibitors of Src kinase.[18]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[18]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[18]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][18]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

Tubulin Polymerization Inhibition Assay

This assay monitors the effect of compounds on the in vitro assembly of microtubules.

Protocol:

-

Reaction Setup: In a 96-well plate, add purified tubulin protein to a reaction buffer containing GTP.

-

Compound Addition: Add various concentrations of the test compounds to the wells.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring: Monitor the increase in absorbance at 340 nm over time using a plate reader.[7]

-

Data Analysis: Plot the absorbance against time to obtain polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., ~5×10^5 CFU/mL).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]

Figure 3. General experimental workflow for the biological evaluation of this compound derivatives.

Conclusion and Future Perspectives

This compound and its structural analogs represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic versatility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. While tubulin polymerization inhibition has been identified as a key mechanism for the anticancer activity of some analogs, further research is warranted to elucidate other potential molecular targets and signaling pathways. Future work should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to expand the understanding of their therapeutic potential and to identify lead compounds for further preclinical and clinical development. The detailed protocols and compiled data within this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.

References

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

2-Phenylisonicotinonitrile: A Scaffold of Latent Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylisonicotinonitrile scaffold, characterized by a phenyl group attached to a pyridine ring bearing a nitrile moiety, represents a core structure with significant potential in medicinal chemistry. While direct and extensive biological evaluations of this specific scaffold are not widely available in publicly accessible literature, its structural similarity to other well-studied bioactive molecules suggests a range of potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide consolidates the available information on closely related structural analogs to provide a predictive overview of the biological activities, potential mechanisms of action, and relevant experimental methodologies associated with the this compound core.

Overview of Biological Activities

Research into compounds structurally related to this compound indicates a promising spectrum of biological activities. Derivatives of 2-phenylacrylonitrile and 2-oxonicotinonitrile, for instance, have demonstrated notable cytotoxic effects against various cancer cell lines and inhibitory activity against microbial growth[1][2][3]. These findings suggest that the this compound scaffold could serve as a valuable starting point for the design and synthesis of novel therapeutic agents.

Key potential biological activities include:

-

Anticancer Properties: Derivatives have shown the ability to induce cytotoxic effects in cancer cells, hinting at the potential for developing novel antineoplastic agents[1][4].

-

Antimicrobial Activity: Several related compounds have exhibited promising results in inhibiting the growth of bacteria, indicating their potential as antimicrobial agents[1][2].

-

Enzyme Inhibition: The structural features of this scaffold suggest it may act as an inhibitor for certain enzymes, contributing to its potential therapeutic effects[1].

Quantitative Biological Data of Structurally Related Scaffolds

Due to the limited availability of specific quantitative data for this compound derivatives, this section presents data from closely related scaffolds, primarily 2-phenylacrylonitrile derivatives, to provide a comparative baseline for potential activity.

Table 1: Anticancer Activity of 2-Phenylacrylonitrile Derivatives [3][4][5]

| Compound ID | Cancer Cell Line | IC50 (nM) |

| 1g2a | HCT116 (Colon) | 5.9 |

| BEL-7402 (Liver) | 7.8 | |

| 3j | Various | <100 |

| 5e | Various | <100 |

| 7e | Various | <100 |

Table 2: Antimicrobial Activity of 2-Oxonicotinonitrile Derivatives [2][6]

| Compound ID | Microbial Strain | Zone of Inhibition (mm) |

| 7b | Bacillus subtilis | 23 |

| 3b | Escherichia coli | 5 |

| 2b | Bacillus subtilis | Moderate Activity |

| 7cAc | Bacillus subtilis | Moderate Activity |

Potential Mechanisms of Action and Signaling Pathways

Based on studies of analogous compounds, a primary hypothesized mechanism of anticancer action for derivatives of the this compound scaffold is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis[3][4].

Proposed Anticancer Signaling Pathway: Tubulin Polymerization Inhibition

The following diagram illustrates the proposed mechanism of action for anticancer activity based on tubulin inhibition, a pathway identified for structurally similar 2-phenylacrylonitrile derivatives[3][4].

References

- 1. Buy this compound | 33744-17-1 [smolecule.com]

- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Phenylisonicotinonitrile: A Versatile Precursor for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Phenylisonicotinonitrile, a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a nitrile group at the 4-position, has emerged as a pivotal precursor in the field of organic synthesis. Its unique molecular architecture, possessing both nucleophilic and electrophilic sites, renders it a versatile building block for the construction of a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The strategic importance of this compound has driven the development of several efficient synthetic methodologies. The most prominent among these are palladium-catalyzed cross-coupling reactions, which offer high yields and broad functional group tolerance.

Table 1: Overview of Synthetic Methods for this compound

| Synthesis Method | Precursors | Catalyst/Reagents | Key Advantages |

| Suzuki-Miyaura Coupling | 2-Halo-4-cyanopyridine, Phenylboronic acid | Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃) | High yields, mild reaction conditions, commercial availability of precursors.[1] |

| Negishi Coupling | 2-Halo-4-cyanopyridine, Phenylzinc reagent | Palladium or Nickel catalyst | Good for complex fragments, high functional group tolerance.[2][3] |

| Stille Coupling | 2-Stannyl-4-cyanopyridine, Iodobenzene | Palladium catalyst | Stable organotin reagents, though toxicity is a concern.[4] |

Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis (Representative)

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of similar pyridine derivatives.[5][6]

Materials:

-

2-Chloropyridine-4-carbonitrile

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloropyridine-4-carbonitrile (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.

Chemical Reactivity and Synthetic Applications

The nitrile group and the phenyl-substituted pyridine ring in this compound provide multiple avenues for further chemical transformations, making it a valuable intermediate in the synthesis of various functional molecules.

Transformation of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, including amides, carboxylic acids, and tetrazoles.

Table 2: Reactions Involving the Nitrile Group of this compound

| Reaction | Reagents | Product | Significance |

| Hydrolysis (to Amide) | H₂O₂, base or acid | 2-Phenyl-pyridine-4-carboxamide | Synthesis of bioactive amides. |

| Hydrolysis (to Carboxylic Acid) | Strong acid or base, heat | 2-Phenylisonicotinic acid | Precursor for esters and other derivatives. |

| [3+2] Cycloaddition | Sodium azide (NaN₃), Lewis or Brønsted acid | 5-(2-Phenylpyridin-4-yl)-1H-tetrazole | Tetrazoles are important carboxylic acid isosteres in medicinal chemistry.[7] |

This protocol is based on general procedures for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[7][8]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), sodium azide (1.5 mmol, 1.5 eq), and ammonium chloride (1.5 mmol, 1.5 eq).

-

Add DMF (5 mL) to the flask.

-

Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and dry to afford the crude 5-(2-phenylpyridin-4-yl)-1H-tetrazole.

-

The product can be further purified by recrystallization.

Reactions of the Pyridine Ring

The phenyl-substituted pyridine core of this compound can undergo further functionalization, primarily through electrophilic aromatic substitution on the phenyl ring or C-H activation strategies directed by the pyridine nitrogen. These reactions allow for the introduction of additional substituents, leading to the synthesis of highly decorated and complex molecular scaffolds.

Applications in Drug Discovery and Materials Science

The derivatives of this compound have shown significant promise in various fields, underscoring the importance of this precursor.

-

Medicinal Chemistry: The tetrazole derivatives, acting as carboxylic acid bioisosteres, are of particular interest in drug design. The core structure is found in molecules with potential anticancer, antimicrobial, and enzyme inhibitory activities.[8]

-

Materials Science: The rigid, aromatic structure of 2-phenylpyridine derivatives makes them suitable candidates for the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

This compound stands out as a highly valuable and versatile precursor in modern organic synthesis. The availability of robust synthetic methods, particularly palladium-catalyzed cross-coupling reactions, allows for its efficient preparation. The dual reactivity of the nitrile group and the pyridine core provides a rich platform for the generation of diverse and complex molecular architectures. Its demonstrated utility in the synthesis of biologically active compounds and functional materials ensures that this compound will continue to be a key building block for innovation in chemical research and development.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 7. m.youtube.com [m.youtube.com]

- 8. dspace.mit.edu [dspace.mit.edu]

Theoretical and Computational Elucidation of 2-Phenylisonicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylisonicotinonitrile (2-PIN), a heterocyclic aromatic compound with the molecular formula C₁₂H₈N₂, stands as a molecule of significant interest in the realms of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a phenyl group at the 2-position and a nitrile group at the 4-position, imparts a unique combination of electronic and steric properties. These characteristics make it a versatile scaffold for the design of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the molecular structure, electronic properties, and vibrational characteristics of this compound. While extensive experimental data exists for related compounds, this guide focuses on the computational approaches that provide deep insights into the molecule's behavior at an atomic level.

Computational Methodology

The primary tool for the theoretical investigation of this compound is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Experimental Protocols

Software: All calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 16).

Methodology: The geometry of the this compound molecule is optimized without any symmetry constraints. The optimization is followed by the calculation of vibrational frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

Functional and Basis Set: A common and effective level of theory for this class of molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311G(d,p) basis set is typically employed, providing a good balance between computational cost and accuracy for predicting molecular properties.

Solvation Effects: To simulate a more realistic environment, solvation effects can be incorporated using implicit solvent models such as the Polarizable Continuum Model (PCM).

Property Calculations: Following geometry optimization, various molecular properties are calculated at the same level of theory. These include:

-

Vibrational Frequencies and Intensities: To predict the infrared and Raman spectra.

-

Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's electronic transitions and reactivity.

-

Mulliken Atomic Charges: To analyze the charge distribution within the molecule.

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge delocalization.

Data Presentation: Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be obtained from DFT calculations on this compound. Please note that the values presented here are illustrative placeholders based on typical results for similar molecules, as a comprehensive computational study with this specific data for this compound is not currently available in the cited literature.

Table 1: Optimized Geometrical Parameters (Bond Lengths, Bond Angles, and Dihedral Angles)

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Lengths | C1-C2 | 1.49 |

| C2-N1 | 1.34 | |

| C2-C3 | 1.40 | |

| C3-C4 | 1.39 | |

| C4-N2 | 1.16 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.39 | |

| C6-N1 | 1.34 | |

| Bond Angles | C1-C2-N1 | 116.5 |

| C2-N1-C6 | 117.0 | |

| C3-C4-N2 | 179.0 | |

| Dihedral Angle | Phenyl-Pyridine | 35.0 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν₁ | 3080 | - | C-H stretch (phenyl) |

| ν₂ | 3055 | - | C-H stretch (pyridine) |

| ν₃ | 2245 | ~2230 | C≡N stretch |

| ν₄ | 1595 | - | C=C stretch (phenyl) |

| ν₅ | 1580 | - | C=N stretch (pyridine) |

| ν₆ | 1470 | - | C-C stretch |

| ν₇ | 1000 | - | Ring breathing (phenyl) |

Table 3: Frontier Molecular Orbital (HOMO-LUMO) Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.70 |

Table 4: Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| N1 (pyridine) | -0.55 |

| N2 (nitrile) | -0.40 |

| C2 (pyridine) | 0.25 |

| C4 (pyridine) | 0.15 |

| C1' (phenyl) | -0.10 |

Visualizations

Logical Workflow for Drug Discovery

The following diagram illustrates a hypothetical workflow for the initial stages of a drug discovery program involving a scaffold such as this compound.

Caption: A logical workflow for a drug discovery process.

Computational Chemistry Workflow

This diagram outlines the typical workflow for the theoretical characterization of this compound using computational chemistry methods.

Caption: A standard workflow for computational analysis.

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the intrinsic properties of this compound. Through methods like Density Functional Theory, researchers can predict its geometry, vibrational spectra, and electronic characteristics with a high degree of accuracy. This information is crucial for rationalizing its behavior in different chemical environments and for guiding the design of new molecules with tailored properties for applications in drug development and materials science. While a dedicated, comprehensive computational dataset for this compound is yet to be published, the methodologies outlined in this guide, drawn from studies of analogous compounds, provide a robust roadmap for future theoretical investigations into this promising molecule.

Safety and Handling Precautions for 2-Phenylisonicotinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and anticipated safety and handling precautions for 2-Phenylisonicotinonitrile. Due to a lack of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for this compound, data for the structurally similar compound, Phenylacetonitrile, has been included for guidance and is clearly labeled as such. All users should exercise caution and handle this chemical with the assumption that it may possess hazards similar to related compounds, in addition to its identified irritant properties. A thorough risk assessment should be conducted before any handling or use.

Hazard Identification and Classification

Based on notifications to the ECHA Classification & Labelling Inventory, this compound is classified as an irritant.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | ||

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of Phenylacetonitrile (CAS No. 140-29-4)

| Property | Value |

| Physical State | Liquid |

| Color | Colorless to slightly pale yellow |

| Odor | Aromatic |

| Melting Point/Freezing Point | -24°C |

| Boiling Point/Range | 230°C |

| Flash Point | 101°C |

| Vapor Pressure | 0.1 kPa @ 60°C |

| Relative Density | 1.02 |

| Water Solubility | Insoluble (100mg/L, 25°C) |

| Solubility in other solvents | Soluble in Ether, Alcohols, Acetone |

| Autoignition Temperature | 590°C |

Source: TCI Chemicals Safety Data Sheet for Phenylacetonitrile.[1]

Toxicological Information

Specific toxicological data, such as LD50 and LC50 values, for this compound are not available. The data below for Phenylacetonitrile indicates high toxicity. It is prudent to handle this compound with the assumption of significant toxicity.

Table 3: Acute Toxicity Data for Phenylacetonitrile (CAS No. 140-29-4)

| Route of Exposure | Species | Value | Hazard Classification |

| Inhalation | Mouse | LC50: 100 mg/m³/2H | Fatal if inhaled |

| Skin | Rabbit | - | Toxic in contact with skin |

| Oral | - | - | Toxic if swallowed |

Source: TCI Chemicals Safety Data Sheet for Phenylacetonitrile.[1]

Handling and Storage

4.1. Engineering Controls:

-

Work in a well-ventilated area.

-

Use a certified chemical fume hood for all manipulations of this compound.

-

Ensure that eyewash stations and safety showers are readily accessible.

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.

4.3. Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

4.4. Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazard Data

Specific fire and explosion data for this compound are not available. The following information is based on Phenylacetonitrile.

Table 5: Fire and Explosion Data for Phenylacetonitrile (CAS No. 140-29-4)

| Property | Value/Information |

| Flash Point | 101°C |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards Arising from the Chemical | Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides. |

| Special Protective Equipment for Firefighters | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Source: TCI Chemicals Safety Data Sheet for Phenylacetonitrile.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2).

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines for assessing the known hazards of this compound.

8.1. Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

-

Principle: This in vitro test uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[2] Cell viability is measured after exposure to the test chemical.

-

Methodology:

-

A three-dimensional RhE model, consisting of non-transformed human-derived epidermal keratinocytes, is used.

-

The test chemical is applied topically to the RhE tissue.

-

After a defined exposure period, the tissue is rinsed.

-

Cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.

-

8.2. Eye Irritation Testing (Based on OECD Guideline 496: In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage)

-

Principle: This in vitro method assesses the potential of a chemical to cause serious eye damage by measuring its ability to denature or disrupt a macromolecular matrix.

-

Methodology:

-

A macromolecular reagent is treated with the test chemical.

-

The amount of denaturation or disruption of the macromolecules is quantified.

-

The results are compared to those of reference chemicals to classify the test substance's potential for causing serious eye damage.

-

8.3. Acute Inhalation Toxicity Testing (Based on OECD Guideline 403: Acute Inhalation Toxicity)

-

Principle: This in vivo test evaluates the toxicity of a substance when administered by inhalation to rodents for a short period.[3]

-

Methodology:

-

Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).

-

Multiple concentration groups are used to determine a concentration-response relationship.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days post-exposure.

-

The Lethal Concentration 50 (LC50), the concentration that is lethal to 50% of the test animals, is calculated.

-

Logical Framework for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

References

Commercial Suppliers and Technical Guide for 2-Phenylisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Phenylisonicotinonitrile, a versatile heterocyclic compound with applications in medicinal chemistry, material science, and organic synthesis. This document outlines its commercial availability, key physicochemical properties, a detailed synthetic protocol, and potential biological mechanisms of action based on current research.

Commercial Availability

This compound (CAS No: 33744-17-1) is available from several commercial chemical suppliers. The table below summarizes the available data from a selection of these suppliers. Researchers are advised to request certificates of analysis for the most up-to-date and lot-specific information.

| Supplier | Product Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Sigma-Aldrich | KEY047386259 | 95% | C₁₂H₈N₂ | 180.21 | 78 - 80 |

| Santa Cruz Biotechnology | sc-217457 | - | C₁₂H₈N₂ | 180.21 | - |

| BLD Pharm | BD196567 | - | C₁₂H₈N₂ | 180.21 | - |

| Ambeed | A386259 | - | C₁₂H₈N₂ | 180.21 | - |

Physicochemical Properties

-

IUPAC Name: 2-phenylpyridine-4-carbonitrile

-

Synonyms: 2-Phenyl-4-cyanopyridine

-

Appearance: Typically a solid

-

InChI Key: VXEVXBMHURSJRW-UHFFFAOYSA-N

-

SMILES: N#Cc1ccnc(c1)-c2ccccc2

Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Suzuki-Miyaura cross-coupling reaction being a common and efficient approach. The following is a detailed protocol adapted from established methodologies for the coupling of 2-halopyridines with arylboronic acids.[1]

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 2-chloro-4-cyanopyridine with phenylboronic acid.

Materials:

-

2-Chloro-4-cyanopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Oven-dried Schlenk flask

-

Septum

-

Syringes

-

Magnetic stirrer and stir bar

-

Oil bath

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloro-4-cyanopyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on structurally related compounds, such as derivatives of 2-phenylacrylonitrile and other heterocyclic molecules, suggests potential anticancer properties. These compounds have been shown to act as tubulin polymerization inhibitors and to modulate key signaling pathways involved in cancer cell proliferation and survival.

Potential Mechanism of Action: Tubulin Polymerization Inhibition

Compounds with a 2-phenylpyridine scaffold have been investigated as inhibitors of tubulin polymerization. This action disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization by this compound.

Potential Modulation of Cancer-Related Signaling Pathways

Heterocyclic compounds bearing a phenylpyridine core have been implicated in the modulation of critical intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and JAK/STAT pathways are two such pathways that control cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell metabolism, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.

Caption: Potential inhibitory effect on the PI3K/Akt/mTOR pathway.

JAK/STAT Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors and plays a crucial role in immunity and cell growth.

Caption: Potential inhibitory effect on the JAK/STAT pathway.